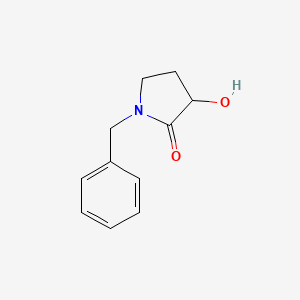
1-Benzyl-3-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-hydroxypyrrolidin-2-one is a chemical compound belonging to the pyrrolidin-2-one family It is characterized by a five-membered lactam ring with a hydroxyl group at the third position and a benzyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then be converted to this compound through chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. The reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method. This reaction is carried out at high temperatures and pressures to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for microbial transformations.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and reactivity.
3-Hydroxypyrrolidin-2-one: Similar structure but without the benzyl group, leading to variations in biological activity.
1-Benzylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the benzyl and hydroxyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5336-34-5 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-benzyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
InChI-Schlüssel |
ZFKSGLSXEGBCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
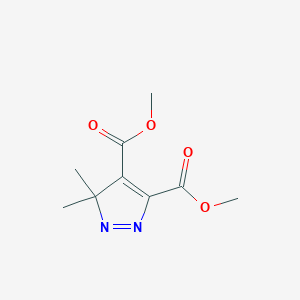

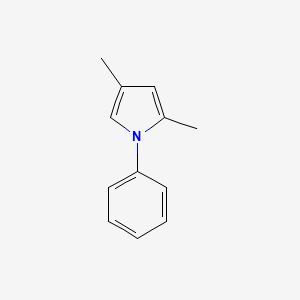

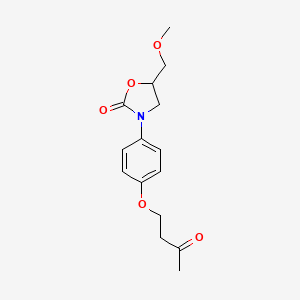
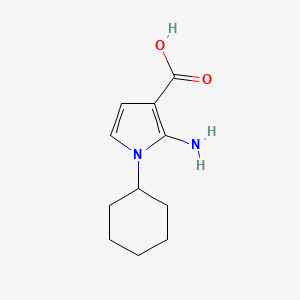
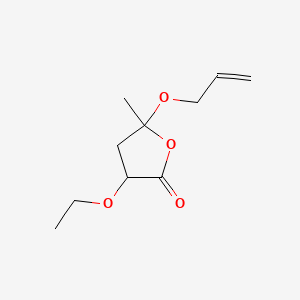
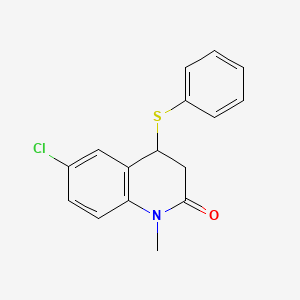
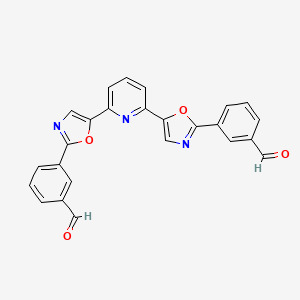
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
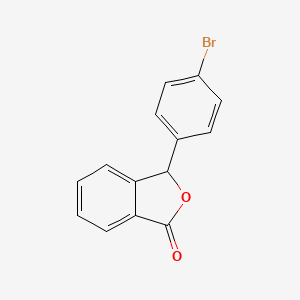
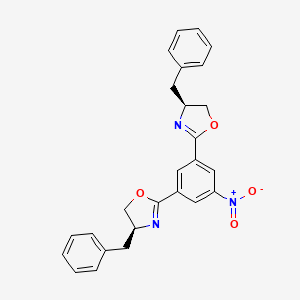
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
